N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide

Catalog No.
S2794132
CAS No.
1798462-04-0
M.F
C13H17N3O2S3
M. Wt
343.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophen...

CAS Number

1798462-04-0

Product Name

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]thiophene-2-sulfonamide

Molecular Formula

C13H17N3O2S3

Molecular Weight

343.48

InChI

InChI=1S/C13H17N3O2S3/c17-21(18,12-4-2-7-19-12)15-9-11-3-1-6-16(10-11)13-14-5-8-20-13/h2,4-5,7-8,11,15H,1,3,6,9-10H2

InChI Key

QGFNMIXUSJYWQL-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CS3

solubility

not available

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structural components, which include a thiazole ring, a piperidine ring, and a thiophene sulfonamide group. This compound is part of a broader class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their potential therapeutic applications. The molecular formula for this compound is C13H17N3O2S3C_{13}H_{17}N_{3}O_{2}S_{3}, and it has a molecular weight of 343.5 g/mol .

The thiazole moiety is known for its role in various biological activities, while the piperidine ring contributes to the compound's pharmacological properties. The thiophene sulfonamide group enhances its stability and solubility, making it suitable for biological applications.

  • Enzyme inhibition: The sulfonamide group can interact with the active site of enzymes, potentially inhibiting their function.
  • Receptor binding: The molecule's structure could allow it to bind to specific receptors in the body, leading to a cellular response [].
  • Organic compounds with aromatic rings and nitrogen-containing heterocycles might have moderate toxicity.
  • The sulfonamide group can potentially cause allergic reactions in some individuals.

Synthesis and Characterization:

One study describes its preparation through a multi-step process involving the reaction of 2-chloro-N-(piperidin-3-ylmethyl)thiazole with thiophene-2-sulfonamide in the presence of a base. The product was purified and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Potential Biological Activities:

While N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide lacks extensive research, its structural features suggest potential biological activities worth exploring.

  • The presence of the thiazole ring: Thiazole is a common heterocyclic core found in numerous bioactive natural products and therapeutic agents. It is known to be involved in various biological processes, including enzyme inhibition and modulation of ion channels [].
  • The piperidine moiety: Piperidine is another prevalent structure in many drugs, often associated with interactions with G protein-coupled receptors (GPCRs) involved in diverse physiological functions [].
  • The thiophene-2-sulfonamide group: Sulfonamides are a well-established class of pharmacophores with diverse biological activities, including antibacterial and anti-inflammatory properties [].

The combination of these moieties in N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide warrants further investigation to determine its potential as a lead compound for drug discovery.

Future Directions:

Given the limited research on N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide, several avenues for future exploration exist:

  • In vitro and in vivo studies: Assessing the compound's biological activities against relevant targets or disease models is crucial to understand its potential therapeutic effects.
  • Mechanism of action studies: Elucidating the molecular mechanisms by which the compound exerts its effects would provide valuable insights for further development.
  • Structure-activity relationship (SAR) studies: Investigating how modifications to the molecule's structure affect its properties could lead to the identification of more potent and selective analogs.

The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide typically involves several key reactions:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thioamides and α-haloketones under acidic conditions.
  • Piperidine Substitution: The introduction of the piperidine ring is often accomplished via nucleophilic substitution reactions.
  • Sulfonamide Formation: The final step usually involves the reaction of thiophene with sulfonyl chlorides to form the sulfonamide linkage.

These reactions may require specific conditions such as temperature control, solvent selection, and reaction time to optimize yield and purity.

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide exhibits promising biological activities. Compounds with similar structural motifs have been shown to possess:

  • Antimicrobial Properties: Many derivatives containing thiazole and thiophene rings exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects: Research indicates that these compounds can inhibit cyclooxygenase enzymes, suggesting potential use in treating inflammatory conditions.
  • Central Nervous System Activity: The piperidine structure is associated with various pharmacological effects, including analgesic and antipsychotic activities .

The synthesis methods for N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide can be summarized as follows:

  • Thiazole Ring Formation: Cyclization of thioamides with haloketones.
  • Piperidine Introduction: Nucleophilic substitution reactions to attach the piperidine moiety.
  • Thiophene Sulfonamide Linkage: Reaction with sulfonyl chlorides to form the final product.

Advanced synthesis techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to enhance efficiency and yield .

The applications of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide primarily lie in medicinal chemistry, where it may serve as a lead compound for developing new drugs targeting:

  • Infectious diseases due to its antimicrobial properties.
  • Inflammatory diseases owing to its anti-inflammatory effects.
  • Neurological disorders given its potential central nervous system activity.

Research continues into optimizing its efficacy and safety profiles for therapeutic use .

Interaction studies involving N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide typically focus on its binding affinity to various biological targets. Molecular docking studies can provide insights into how this compound interacts with specific proteins or enzymes, helping predict its efficacy in therapeutic applications. These studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide, including:

  • 5-Chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-carboxamide
    • Contains similar thiazole and piperidine structures but differs in the functional group at the thiophene position.
  • 5-Fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene
    • Shares the thiazole and piperidine rings but features a benzo[b]thiophene instead of thiophene.
  • N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin sulfonyl)benzamide
    • Combines thiazole and piperidine but has a different substitution pattern on the phenyl ring.

Uniqueness

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide stands out due to its unique combination of functional groups, which may confer distinct biological properties compared to other similar compounds. This combination allows for a broader range of applications and enhanced efficacy compared to compounds that contain only one or two of these functional groups .

XLogP3

2.8

Dates

Last modified: 08-17-2023

Explore Compound Types